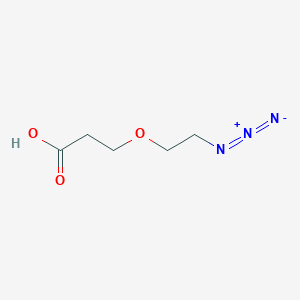

Azido-PEG1-acid

描述

Azido-PEG1-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .

准备方法

Synthetic Routes and Reaction Conditions

Azido-PEG1-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and carboxylic acid functional groups. The general synthetic route involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a suitable activating agent such as tosyl chloride or mesyl chloride to introduce a leaving group.

Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

Azido-PEG1-acid undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as BCN and DBCO without the need for a copper catalyst.

Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst, performed in aqueous or organic solvents at room temperature.

Amide Bond Formation: Requires EDC or HATU as activators, typically performed in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Major Products Formed

Triazole Linkages: Formed from click chemistry reactions with alkyne-containing molecules.

Amide Bonds: Formed from reactions with primary amines.

科学研究应用

Bioconjugation Applications

Azido-PEG1-acid serves as a non-cleavable linker for bioconjugation processes. Its azide functionality allows for selective reactions with alkynes through Click Chemistry, enabling the formation of stable covalent bonds with proteins, peptides, and other biomolecules. This property is particularly useful in:

- Protein Labeling : The azide group can react with alkynes on target proteins to create fluorescent or detectable conjugates, enhancing imaging and tracking capabilities in biological studies.

- Drug Delivery Systems : this compound can be conjugated to therapeutic agents to improve their solubility and bioavailability. For example, studies have shown that conjugates of azido fatty acids can be utilized to track fatty acid metabolism in cells through click chemistry techniques .

Diagnostic Applications

The stability and reactivity of azido-functionalized compounds make them suitable for use in diagnostic applications:

- Gold Nanoparticle Functionalization : Recent research has demonstrated that azido-terminated PEGylated gold nanoparticles exhibit exceptional stability and can be functionalized for targeted delivery and sensing applications. These nanoparticles maintain colloidal stability in biologically relevant media and allow for robust conjugation via click chemistry reactions .

- Biomarker Detection : this compound can be employed in the development of biosensors that detect specific biomarkers. The ability to form stable conjugates with biomolecules enhances the sensitivity and specificity of these diagnostic tools.

Therapeutic Applications

This compound's role in therapeutic applications is notable:

- Anticancer Drug Development : In studies involving folate-conjugated azido compounds, enhanced potency against cancer cell lines has been observed compared to unconjugated drugs. This highlights the potential of azido-based conjugates in targeted cancer therapies .

- Gene Delivery Systems : The compound can also be utilized in gene therapy approaches where it serves as a linker to facilitate the delivery of nucleic acids into cells, improving cellular uptake and efficacy.

Case Study 1: Targeted Drug Delivery

In a study focusing on the delivery of nucleoside analogs like 3′-azido-3′-deoxythymidine (AZT), researchers coupled folate-PEG units to enhance cellular uptake specifically in folate receptor-overexpressing cancer cells. The results demonstrated a significant increase in drug potency due to the efficient targeting facilitated by PEGylation .

Case Study 2: Gold Nanoparticle Stability

Research on azide-functionalized gold nanoparticles revealed that these particles could maintain stability across various biological conditions while allowing for functionalization through copper-catalyzed click reactions. This stability is crucial for their application in biomedical diagnostics .

作用机制

The mechanism of action of Azido-PEG1-acid involves its ability to participate in click chemistry reactions and form stable triazole linkages. The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with strained alkyne groups (SPAAC) to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .

相似化合物的比较

Azido-PEG1-acid can be compared with other similar compounds such as:

Propargyl-PEG1-acid: Contains a propargyl group instead of an azide group, used in click chemistry reactions with azide-containing molecules.

Azido-PEG2-acid: Contains a longer PEG spacer, providing increased solubility and flexibility in bioconjugation applications.

Azido-PEG3-acid: Contains an even longer PEG spacer, further enhancing solubility and flexibility.

This compound is unique due to its specific combination of an azide group and a terminal carboxylic acid group, making it highly versatile for various chemical and biological applications .

生物活性

Azido-PEG1-acid is a versatile chemical compound that plays a significant role in various biological applications, particularly in bioconjugation and drug delivery systems. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring an azide group and a terminal carboxylic acid. The structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 159.1 g/mol

- Functional Groups : Azide (-N₃), Carboxylic Acid (-COOH)

The presence of the hydrophilic PEG spacer enhances its solubility in aqueous environments, making it suitable for biological applications .

Mechanisms of Biological Activity

1. Click Chemistry Applications

The azide group in this compound allows for efficient bioconjugation through click chemistry, particularly with alkynes, BCN (Bicyclononyne), and DBCO (Dibenzocyclooctyne). This reaction forms stable triazole linkages, which are crucial for creating bioconjugates used in drug delivery and imaging .

2. Targeted Drug Delivery

This compound has been utilized in the development of targeted drug delivery systems. Its ability to form stable linkages with therapeutic agents enables the selective delivery of drugs to specific cells or tissues, thereby enhancing therapeutic efficacy while minimizing side effects .

Table 1: Summary of Research Studies Involving this compound

Synthesis and Stability

Research indicates that this compound can be synthesized using standard PEGylation techniques, followed by azide functionalization. Stability studies show that compounds containing this azide derivative maintain structural integrity in biological fluids over extended periods, which is critical for therapeutic applications .

Enzyme Interaction Studies

A significant study explored how azido groups affect enzyme interactions within carbohydrate-active enzyme families. The results demonstrated that while some enzymes could accommodate azide substitutions, others showed reduced activity, emphasizing the need for careful consideration when designing azide-containing substrates for enzymatic assays .

属性

IUPAC Name |

3-(2-azidoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOVLUVEHHGAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。